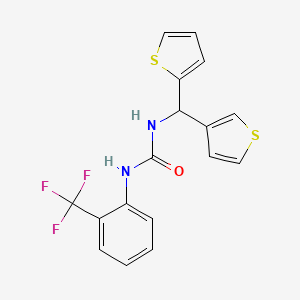
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This urea derivative is known for its ability to inhibit a specific enzyme, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
TTPU’s donor–acceptor–donor (DAD) architecture and π-conjugated system make it an excellent candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The compound’s electronic properties, such as charge transport and energy levels, contribute to its effectiveness in these applications .
Electrospraying for Morphology Control
Electrospraying, a versatile technique, allows precise control over material morphology. In a study, TTPU was electrosprayed using various solvents. The solvent characteristics significantly influenced the resulting fibril structures. By adjusting parameters like solution concentration and applied voltage, researchers achieved distinct morphologies, from spiked-spheres to spikes. This work highlights electrospraying as a prospective method for designing organic electronic architectures .
Chemical Sensors and Detection
TTPU’s trifluoromethyl group enhances its electron-withdrawing properties. This property has led to its exploration as a chemical sensor. Researchers have studied its interaction with specific analytes, such as heavy metal ions (e.g., Hg(II)), resulting in fluorescence changes. The compound exhibits excellent selectivity and sensitivity, both in solution and solid-state paper-based sensors .
Materials for Organic Photonic Devices
Due to its π-conjugated system and unique substituents, TTPU has been explored for applications in organic photonic devices. These include waveguides, nonlinear optical materials, and photonic crystals. Its optical properties, such as absorption and emission spectra, play a crucial role in these applications.
Propiedades
IUPAC Name |
1-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-15(11-7-9-24-10-11)14-6-3-8-25-14/h1-10,15H,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYSSWPEUUHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
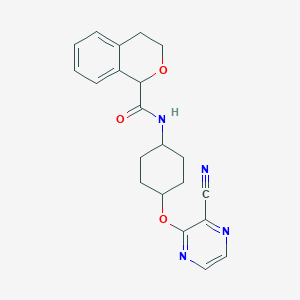
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
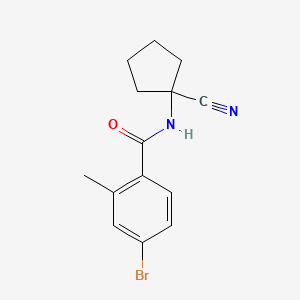

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
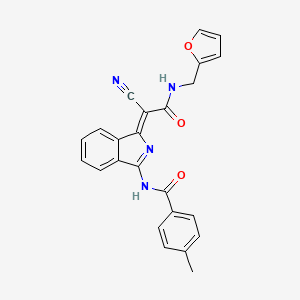
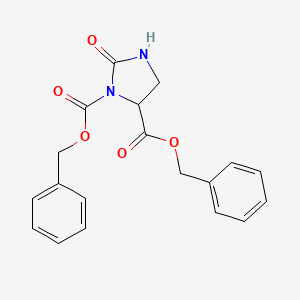

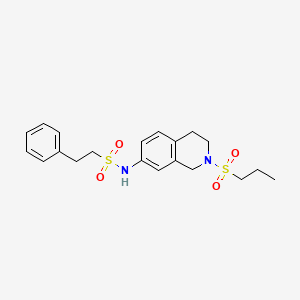
![(2S,4R)-N-[[2-(6-Aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2396806.png)
![4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2396809.png)